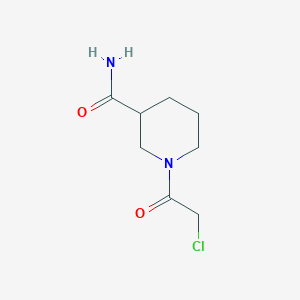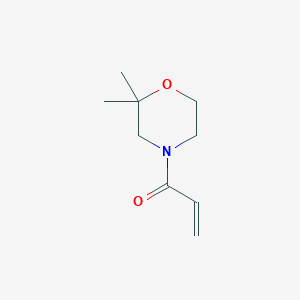
6-Bromonaphthalen-2-yl 4-(5-ethylpyridin-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromonaphthalen-2-yl 4-(5-ethylpyridin-2-yl)benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
- Novel Synthesis Methods : Research on related bromonaphthalene and pyridinyl derivatives highlights innovative synthetic pathways for creating complex molecules. These methods can be applied to synthesize "6-Bromonaphthalen-2-yl 4-(5-ethylpyridin-2-yl)benzoate" and explore its reactivity and functionalization potential for further chemical transformations (Kimura et al., 2004).
Medicinal Chemistry Applications
- Anticancer Potential : Derivatives similar to "6-Bromonaphthalen-2-yl 4-(5-ethylpyridin-2-yl)benzoate" have been explored for their anticancer activities. The structure-activity relationship (SAR) studies of these compounds provide a basis for designing novel anticancer agents with improved efficacy and selectivity (Nowak et al., 2014).
Materials Science Applications
- Optoelectronic Properties : Brominated benzoate derivatives have been investigated for their optoelectronic properties, making them suitable for applications in light-emitting diodes (LEDs) and photovoltaic cells. The synthesis and characterization of such compounds can lead to the development of new materials with tailored photophysical properties (Vaillard et al., 2004).
Environmental Applications
- Degradation Studies : The study of the environmental degradation of brominated flame retardants, which are structurally related to "6-Bromonaphthalen-2-yl 4-(5-ethylpyridin-2-yl)benzoate," provides insights into the environmental fate, bioaccumulation, and potential toxicity of these compounds. Understanding their degradation pathways can inform safer chemical design and environmental risk assessments (Eaton, 2001).
Mecanismo De Acción
Target of Action
For instance, the 6-Bromo-pyridin-2-yl moiety and the 5-Ethylpyridin-2-yl group are found in various bioactive compounds
Mode of Action
Based on its structural similarity to naproxen , a non-steroidal anti-inflammatory drug (NSAID), it might inhibit the cyclooxygenase (COX) enzymes, both COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.
Biochemical Pathways
The compound could potentially affect the arachidonic acid pathway, given its potential COX-inhibiting properties . By inhibiting COX enzymes, it could reduce the production of prostaglandins, thereby alleviating inflammation and pain.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by oxidative conditions, given the presence of the ethylpyridin moiety .
Propiedades
IUPAC Name |
(6-bromonaphthalen-2-yl) 4-(5-ethylpyridin-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO2/c1-2-16-3-12-23(26-15-16)17-4-6-18(7-5-17)24(27)28-22-11-9-19-13-21(25)10-8-20(19)14-22/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRCHAZCGNGFHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide](/img/structure/B2884382.png)

![2-[N-[(2-Ethyltriazol-4-yl)methyl]-3-methylanilino]ethanesulfonyl fluoride](/img/structure/B2884385.png)

![[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol](/img/structure/B2884387.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2884388.png)

![ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B2884393.png)
![2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2884395.png)

![2-(4-(trifluoromethoxy)phenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2884399.png)

![ethyl 6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2884402.png)